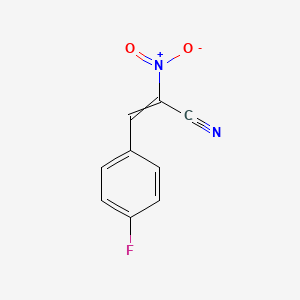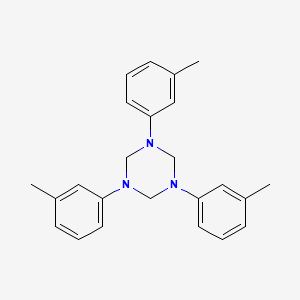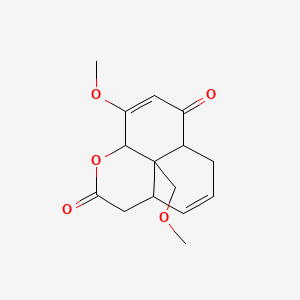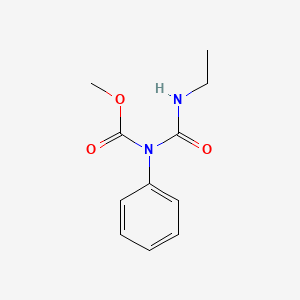![molecular formula C10H12O B14333208 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one CAS No. 110087-13-3](/img/structure/B14333208.png)
5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one: is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a three-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the double bonds in the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive nature.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one involves its interaction with molecular targets through its reactive double bonds and bicyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
Bicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but lacks the propan-2-yl group.
Bicyclo[3.2.0]hepta-2,6-diene: Another similar compound with a bicyclic structure but different functional groups.
Uniqueness: 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one is unique due to the presence of the propan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
110087-13-3 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
5-propan-2-ylbicyclo[3.2.0]hepta-3,6-dien-2-one |
InChI |
InChI=1S/C10H12O/c1-7(2)10-5-3-8(10)9(11)4-6-10/h3-8H,1-2H3 |
Clave InChI |
GQFPZOAZYBXKFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12C=CC1C(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)


![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)



![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)





